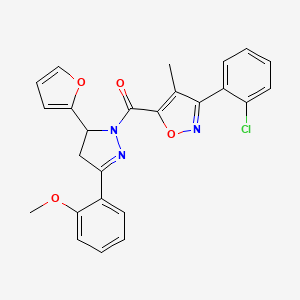
(3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a useful research compound. Its molecular formula is C25H20ClN3O4 and its molecular weight is 461.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-(2-chlorophenyl)-4-methylisoxazol-5-yl)(5-(furan-2-yl)-3-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)methanone is a complex organic molecule with significant potential in medicinal chemistry. Its unique structure combines an isoxazole ring and a pyrazole moiety, which are known to exhibit various biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antitumor properties.
Chemical Structure and Properties
The compound features several functional groups that contribute to its biological activity:
- Isoxazole Ring : Associated with antimicrobial and anti-inflammatory properties.
- Pyrazole Moiety : Known for its antitumor activity.
- Chlorophenyl and Furan Substituents : These groups enhance the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit notable antimicrobial properties. For instance, isoxazole and pyrazole derivatives have been shown to be effective against various bacterial and fungal strains. The presence of halogen substituents, particularly chlorine, enhances the bioactivity of these compounds by increasing their lipophilicity and ability to penetrate microbial membranes .
| Compound | Activity | Tested Strains |
|---|---|---|
| Isoxazole Derivative | Antibacterial | Staphylococcus aureus, Escherichia coli |
| Pyrazole Derivative | Antifungal | Candida albicans |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Isoxazoles are often investigated for their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Preliminary studies indicate that derivatives of this compound may reduce inflammation in vitro by modulating signaling pathways associated with inflammatory responses .
Antitumor Activity
The antitumor potential of this compound has been evaluated through various in vitro assays. Studies have demonstrated that compounds containing both isoxazole and pyrazole rings can inhibit cancer cell proliferation. For example, a recent study reported significant cytotoxic effects against human lung cancer cell lines (A549, HCC827) with IC50 values indicating strong activity .
| Cell Line | IC50 (μM) | Assay Type |
|---|---|---|
| A549 | 6.26 ± 0.33 | MTS Assay |
| HCC827 | 6.48 ± 0.11 | MTS Assay |
Case Studies
Several case studies have highlighted the efficacy of similar compounds in clinical settings:
- Antibacterial Efficacy : A study involving a series of isoxazole derivatives showed that specific substitutions led to enhanced antibacterial activity against resistant strains of bacteria.
- Antitumor Mechanism : Research on pyrazole-based compounds revealed their mechanism of action involves the induction of apoptosis in cancer cells through the activation of caspases.
特性
IUPAC Name |
[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[3-(furan-2-yl)-5-(2-methoxyphenyl)-3,4-dihydropyrazol-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN3O4/c1-15-23(16-8-3-5-10-18(16)26)28-33-24(15)25(30)29-20(22-12-7-13-32-22)14-19(27-29)17-9-4-6-11-21(17)31-2/h3-13,20H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZOUFODGOHJLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C2=CC=CC=C2Cl)C(=O)N3C(CC(=N3)C4=CC=CC=C4OC)C5=CC=CO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














